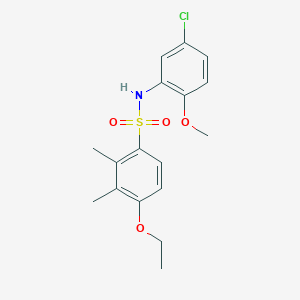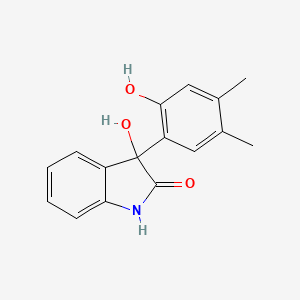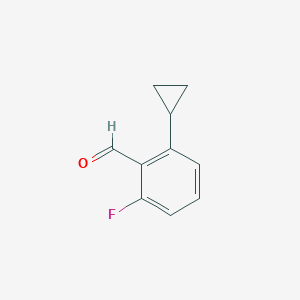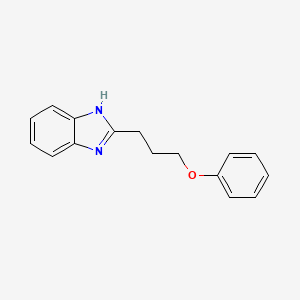![molecular formula C21H20FN3OS B2445009 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1189910-41-5](/img/structure/B2445009.png)
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide” (also known as “STL105903”):
Antibacterial Activity
STL105903 has shown promising antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. Its mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Antifungal Properties
In addition to its antibacterial effects, STL105903 has been studied for its antifungal activity. It has demonstrated efficacy against several pathogenic fungi, suggesting its potential use in treating fungal infections. This application is particularly important given the rising incidence of antifungal resistance .
Antioxidant Potential
STL105903 exhibits significant antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This makes it a valuable compound in the development of antioxidant therapies .
Anti-inflammatory Effects
Research has shown that STL105903 possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is crucial for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Research
STL105903 has been explored for its potential anticancer properties. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Its ability to target specific cancer cell pathways makes it a promising candidate for cancer therapy research .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has shown potential in protecting neuronal cells from damage and may be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its neuroprotective properties are attributed to its antioxidant and anti-inflammatory activities .
Antiviral Activity
STL105903 has demonstrated antiviral properties in preliminary studies. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This application is particularly relevant in the context of emerging viral infections .
Pharmacokinetic Studies
Finally, STL105903 is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate and optimizing its therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-14-3-5-16(6-4-14)12-23-19(26)13-27-20-11-15(2)24-21(25-20)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYLXXJSTWEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)


![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)
![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)



![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)
![N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2444949.png)